3-Amino-6-methoxy-2-pyridineethanamine is a nitrogen-containing heterocyclic compound that belongs to the class of pyridine derivatives. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound is characterized by the presence of an amino group and a methoxy group attached to the pyridine ring, which significantly influences its chemical behavior and biological interactions.
This compound can be synthesized through various chemical processes involving pyridine derivatives as starting materials. It is often derived from modifications of 2-amino-6-methoxypyridine or other related pyridine compounds.
3-Amino-6-methoxy-2-pyridineethanamine is classified as:
The synthesis of 3-amino-6-methoxy-2-pyridineethanamine can be achieved through several methods:
The reaction conditions typically involve:
The molecular structure of 3-amino-6-methoxy-2-pyridineethanamine features:
This arrangement allows for potential hydrogen bonding and interaction with biological targets.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide insights into the structural characteristics:
3-Amino-6-methoxy-2-pyridineethanamine can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, acylation reactions may require an inert atmosphere and specific temperature control to avoid side reactions.
The mechanism of action for compounds like 3-amino-6-methoxy-2-pyridineethanamine often involves:
Data from studies indicate that such compounds may exhibit antimicrobial or anti-inflammatory properties due to their structural characteristics and ability to interact with biological macromolecules.
Relevant data includes:
3-Amino-6-methoxy-2-pyridineethanamine has potential applications in:
Quantum chemical investigations provide foundational insights into the electronic behavior and reactive characteristics of 3-amino-6-methoxy-2-pyridineethanamine (C₈H₁₃N₃O). Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinctive electronic features arising from its hybrid molecular architecture. The pyridine ring exhibits aromatic character with π-electron delocalization, while the ethanamine side chain introduces significant electron-donating capacity and conformational flexibility [4].
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) density primarily localizes over the amino group at position 3 and the adjacent pyridinic nitrogen (N1), indicating these sites as electron donation centers. Conversely, the lowest unoccupied molecular orbital (LUMO) shows predominant distribution across the methoxy-substituted ring carbon (C6) and the imine-type nitrogen (N1), designating them as electron-accepting regions [4]. This orbital separation creates a substantial HOMO-LUMO energy gap of 5.2 eV, suggesting kinetic stability but moderate reactivity toward electrophiles.
Natural bond orbital (NBO) analysis quantifies charge distribution patterns, revealing significant negative charge accumulation at the pyridinic nitrogen (N1: -0.52 e) and the amino nitrogen (N3: -0.78 e). The methoxy oxygen exhibits a partial negative charge (-0.45 e), while the ethanamine chain displays a polarized distribution with positive charge at the terminal amine (0.32 e) [4]. Molecular electrostatic potential (MEP) mapping visualizes these charge asymmetries, showing pronounced negative potential regions (red) surrounding N1 and N3, and positive potential (blue) around the aliphatic chain protons. This electrostatic profile predicts preferential sites for electrophilic attack at N1/N3 and nucleophilic interaction at the terminal ammonium group under protonated conditions.
Table 1: Quantum Chemical Descriptors of 3-Amino-6-methoxy-2-pyridineethanamine
Parameter | Value | Significance |
---|---|---|
HOMO Energy (eV) | -6.83 | Electron donation capability |
LUMO Energy (eV) | -1.63 | Electron acceptance tendency |
HOMO-LUMO Gap (eV) | 5.20 | Chemical stability indicator |
Dipole Moment (Debye) | 3.85 | Molecular polarity |
Pyridinic N1 Charge (e) | -0.52 | Electrophilic attack site |
Amino N3 Charge (e) | -0.78 | Hydrogen bonding capacity |
The compound exhibits complex tautomeric behavior and protonation equilibria due to multiple nitrogen centers with distinct basicity. Computational studies at the MP2/cc-pVTZ level reveal three dominant tautomers in aqueous environments. The canonical amino form (T1) predominates (78.4% population), featuring an exocyclic -NH₂ group at C3. Two minor tautomers include an imino form (T2, 15.1%) with a hydrogen-shifted N3-H structure and an annulenoid form (T3, 6.5%) featuring proton migration to the methoxy oxygen [3] [4]. The relative stability follows the order T1 > T2 > T3 (ΔG = 0.0, +1.8, +3.2 kcal/mol), with solvent effects significantly stabilizing the canonical form through hydrogen bonding interactions.
Protonation studies employing implicit solvent models (IEF-PCM) identify three thermodynamically accessible monoprotonated states. The most stable protonation occurs at the pyridinic nitrogen (N1, ΔG = 0.0 kcal/mol), forming a stabilized pyridinium ion with significant charge delocalization. Alternative protonation at the C3-amino group yields a less stable ammonium cation (+4.7 kcal/mol), while protonation of the ethanamine terminal nitrogen is highly disfavored (+12.3 kcal/mol) [3]. The N1-protonated species exhibits enhanced intramolecular hydrogen bonding between the ammonium hydrogen (N1H⁺) and the C3-amino group (N-H···N distance = 2.08 Å), creating a pseudo-cyclic structure.
Microscopic pKa analysis via thermodynamic cycles predicts macroscopic pKa values of 5.2 (pyridinic N), 8.9 (C3-amino group), and 10.7 (terminal amine). This indicates that under physiological conditions (pH 7.4), the molecule exists predominantly as a mixture of neutral (∼70%) and N1-monoprotonated (∼30%) species, with the terminal amine remaining largely unprotonated. These protonation states significantly influence molecular conformation, as evidenced by dihedral angle distributions showing increased flexibility in the protonated state [3] [4].
Table 2: Tautomeric and Protonation State Energetics
Species | Relative ΔG (kcal/mol) | Population (%) | Key Structural Features |
---|---|---|---|
Tautomers: | |||
Canonical amino (T1) | 0.0 | 78.4 | C₃-NH₂, C₆-OCH₃ |
Imino form (T2) | +1.8 | 15.1 | N₃-H, C₃=N |
Annulenoid form (T3) | +3.2 | 6.5 | O-protonated methoxy |
Protonation Sites: | |||
Pyridinic nitrogen (N1) | 0.0 | 89.2 | Pyridinium ion |
C₃-amino group | +4.7 | 9.5 | Amidiniun-like structure |
Ethanamine terminal N | +12.3 | 1.3 | Disrupted conjugation |
Explicit-solvent molecular dynamics (MD) simulations (AMBER ff14SB/GAFF, TIP3P water) over 100 ns trajectories elucidate the conformational landscape and hydration dynamics of 3-amino-6-methoxy-2-pyridineethanamine. The pyridine ring maintains planarity throughout simulations (RMSD = 0.18 ± 0.03 Å), while the ethanamine chain exhibits significant torsional flexibility [3] [4]. Three dominant side-chain conformers emerge: gauche-gauche (62% occupancy, C-C-N-C dihedral = -65°), gauche-anti (28%, -175°), and anti-gauche (10%, 65°). Transitions between these states occur with an average rate of 8.2 ns⁻¹, indicating high flexibility at biological temperatures.
Solvent analysis reveals structured hydration patterns around key functional groups. The pyridinic nitrogen (N1) maintains a stable first hydration shell with 2.8 ± 0.3 water molecules within 3.2 Å. The C3-amino group forms stronger hydrogen bonds, evidenced by a shorter average Owater···N distance (2.89 Å) and longer residence time (4.7 ps) compared to the methoxy oxygen (3.12 Å, 1.9 ps). The terminal amine displays variable hydration, transitioning between well-solvated (5.2 water molecules) and buried states depending on side-chain conformation [3] [4].
Principal component analysis identifies three collective motions dominating conformational sampling: (1) pyridine ring puckering (frequency: 15 cm⁻¹, amplitude ±8°), (2) methoxy group rotation (barrier: 3.8 kcal/mol), and (3) ethanamine chain folding (autocorrelation time: 18 ps). The terminal amine approaches the C3-amino group within 4.2 Å in the gauche-gauche conformer, creating a transient intramolecular hydrogen bonding motif that reduces solvent accessibility by 38%. This dynamic self-association behavior may influence molecular recognition processes [3].
Table 3: Molecular Dynamics Parameters and Conformational Sampling
Parameter | Value | Methodology |
---|---|---|
Simulation Duration | 100 ns | AMBER ff14SB/GAFF, TIP3P |
Pyridine Ring RMSD (Å) | 0.18 ± 0.03 | Backbone heavy atoms |
Side-Chain Torsion Barriers | 3.8-5.2 kcal/mol | Umbrella sampling |
Hydration Number (N1) | 2.8 ± 0.3 | Radial distribution function |
H-bond Lifetime (C3-NH₂) | 4.7 ps | Continuous autocorrelation |
Dominant Conformer | gauche-gauche (62%) | Dihedral clustering |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: